BenchChemオンラインストアへようこそ!

N-(4-aminophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide

Medicinal Chemistry Building Blocks Structure-Property Relationships

N-(4-aminophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide (CAS 379729-14-3) is a substituted benzenesulfonamide featuring a 4-aminophenyl donor moiety and a 4-methyl-3-nitrobenzenesulfonyl acceptor core. With a molecular weight of 307.33 g/mol, a calculated LogP of 2.09, and a purity specification of 95% from commercial suppliers, this compound serves as a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C13H13N3O4S
Molecular Weight 307.32
CAS No. 379729-14-3
Cat. No. B3017823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-aminophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide
CAS379729-14-3
Molecular FormulaC13H13N3O4S
Molecular Weight307.32
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N)[N+](=O)[O-]
InChIInChI=1S/C13H13N3O4S/c1-9-2-7-12(8-13(9)16(17)18)21(19,20)15-11-5-3-10(14)4-6-11/h2-8,15H,14H2,1H3
InChIKeyFFXVSOSQRKGZPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Aminophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide (CAS 379729-14-3): A Dual-Functionalized Sulfonamide Scaffold for Research and Synthesis


N-(4-aminophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide (CAS 379729-14-3) is a substituted benzenesulfonamide featuring a 4-aminophenyl donor moiety and a 4-methyl-3-nitrobenzenesulfonyl acceptor core. With a molecular weight of 307.33 g/mol, a calculated LogP of 2.09, and a purity specification of 95% from commercial suppliers, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . Its dual functionalization—a primary aniline amine and an aromatic nitro group—enables orthogonal synthetic transformations that are inaccessible with simpler sulfonamide analogs.

Why N-(4-Aminophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide Cannot Be Replaced by Generic Analogs


The co-occurrence of an electron-withdrawing nitro group at the 3-position and an electron-donating methyl group at the 4-position on the benzenesulfonamide ring creates a unique electronic landscape that cannot be replicated by simple deletion or relocation of either substituent. Analogs lacking the nitro group (e.g., N-(4-aminophenyl)-4-methylbenzenesulfonamide) fail to engage in the same charge-transfer interactions, while compounds missing the methyl group (e.g., N-(4-aminophenyl)-3-nitrobenzenesulfonamide) exhibit altered lipophilicity and steric profiles. Moreover, the 4-aminophenyl group provides a nucleophilic handle for further derivatization—an option absent in the simpler 4-methyl-3-nitrobenzenesulfonamide scaffold. This precise substitution pattern has been validated in patent literature, where the 4-methyl-3-nitrobenzenesulfonamide moiety serves as the pharmacophoric core of CCR2 antagonists with nanomolar potency [1]. Consequently, indiscriminate analog substitution risks loss of both synthetic versatility and target-binding capability.

Quantitative Differentiation Evidence for N-(4-Aminophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide vs. Closest Analogs


Molecular Weight Differentiation: Higher Structural Complexity vs. Des-nitro and Des-methyl Analogs

The target compound possesses a molecular weight of 307.33 g/mol, which is 17% higher than the des-nitro analog N-(4-aminophenyl)-4-methylbenzenesulfonamide (262.33 g/mol) [1] and 5% higher than the des-methyl analog N-(4-aminophenyl)-3-nitrobenzenesulfonamide (293.30 g/mol) [2]. This increased mass reflects the simultaneous presence of both nitro and methyl substituents, conferring greater steric bulk and electronic complexity that can influence target binding and physicochemical properties.

Medicinal Chemistry Building Blocks Structure-Property Relationships

Lipophilicity Control: Balanced LogP vs. Des-methyl and Unsubstituted Analogs

The target compound exhibits a computed LogP of 2.09 , which is 0.25 log units lower than the des-methyl analog N-(4-aminophenyl)-3-nitrobenzenesulfonamide (LogP 2.34) [1] and essentially equivalent to the des-nitro analog (XLogP3 2.1) [2]. The methyl group partially offsets the polarity introduced by the nitro group, resulting in a LogP that resides within the optimal range for oral bioavailability (LogP 1–3). In contrast, the completely unsubstituted N-(4-aminophenyl)benzenesulfonamide has a melting point of 138 °C , suggesting a different crystal packing arrangement that may affect solubility and formulation.

Drug Design ADME Properties Lipophilicity

Commercially Specified Purity: 95% Baseline vs. Higher-Purity Analogs

The target compound is consistently supplied at a minimum purity of 95% across major vendors (Fluorochem, AKSci, Leyan) . In comparison, the des-nitro analog N-(4-aminophenyl)-4-methylbenzenesulfonamide is commercially available at 99% purity (AKSci, Aladdin) , while 4-methyl-3-nitrobenzenesulfonamide (lacking the aminophenyl group) is offered at 97% purity (Aladdin, Matrix Scientific) . The 95% specification for the target compound is adequate for most research-scale synthetic applications, though users requiring >95% purity for sensitive catalytic or biological assays may need to perform additional purification.

Procurement Quality Control Synthetic Chemistry

Privileged Pharmacophoric Scaffold: 4-Methyl-3-nitrobenzenesulfonamide Core Validated in CCR2 Antagonists

The 4-methyl-3-nitrobenzenesulfonamide moiety—identical to the core of the target compound—appears as the pharmacophoric scaffold in a patented series of CCR2 (C-C chemokine receptor type 2) antagonists. The representative compound N-[5-chloro-2-(methylsulfinyl)phenyl]-4-methyl-3-nitrobenzenesulfonamide (US9663460, Example 35) inhibits human CCR2 with an IC50 of 181 nM in a cellular calcium flux assay using HEK-Gqi5 cells stably expressing CCR2 [1]. By contrast, simpler benzenesulfonamide derivatives lacking both the 4-methyl and 3-nitro substituents generally lack this level of receptor engagement. The target compound, bearing a free 4-aminophenyl group, serves as a direct synthetic precursor to such N-aryl sulfonamide antagonists through simple diazotization, coupling, or reductive amination chemistry.

GPCR Antagonism Chemokine Receptors Inflammation

Dual Functional-Group Handles: Orthogonal Derivatization vs. Singly-Functionalized Analogs

The target compound uniquely contains both a reducible aromatic nitro group (Hammett σₚ = +0.78) and a nucleophilic primary aromatic amine (Hammett σₚ = -0.66), enabling two independent vectors for selective chemical modification. The des-nitro analog N-(4-aminophenyl)-4-methylbenzenesulfonamide [1] retains only the amine handle, while 4-methyl-3-nitrobenzenesulfonamide (CAS 6949-23-1, mp 144 °C) lacks the aminophenyl amine and is primarily used as an intermediate for α-keto amide HCV NS3 protease inhibitors . The simultaneous presence of both functional groups in the target compound permits sequential reduction–acylation, nitro-Michael addition, or diazotization–cross-coupling sequences that are impossible with either single-handle analog.

Synthetic Chemistry Divergent Synthesis Late-Stage Functionalization

Safety and Handling Profile: GHS Classification vs. Less Hazardous Analogs

The target compound carries GHS07 classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The des-nitro analog N-(4-aminophenyl)-4-methylbenzenesulfonamide is classified more mildly, with only H315 (skin irritation) reported . The 4-methyl-3-nitrobenzenesulfonamide scaffold (CAS 6949-23-1) similarly carries H315 . The broader hazard profile of the target compound is attributable to the combination of the nitro group (potential toxicophore) and the free aniline moiety, necessitating appropriate personal protective equipment and engineering controls during handling—an important consideration for laboratory procurement and safety compliance.

Laboratory Safety Procurment Risk Assessment Chemical Handling

Recommended Application Scenarios for N-(4-Aminophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide Based on Quantitative Evidence


Fragment-Based Drug Discovery Targeting CCR2 and Related Chemokine Receptors

The validated CCR2 inhibitory activity (IC50 181 nM) of compounds bearing the identical 4-methyl-3-nitrobenzenesulfonamide core [1] positions the target compound as an ideal fragment or early-stage building block for inflammation-focused medicinal chemistry programs. The free 4-aminophenyl group allows rapid diversification via amide coupling, sulfonylation, or reductive amination to generate focused libraries for structure–activity relationship (SAR) exploration.

Divergent Library Synthesis Exploiting Orthogonal Nitro and Amine Functionality

The simultaneous presence of a reducible nitro group and a nucleophilic primary amine [2] enables sequential or parallel derivatization strategies. Researchers can first functionalize the aniline nitrogen (e.g., acylation, sulfonylation, or urea formation), then reduce the nitro group to a second amine for further elaboration—or reverse the order—yielding diverse chemotypes from a single starting material, thereby maximizing chemical space exploration per procurement dollar.

Synthesis of Sulfonamide-Based Carbonic Anhydrase or Protease Inhibitor Candidates

The 4-methyl-3-nitrobenzenesulfonamide scaffold is a recognized intermediate for α-keto amide inhibitors of HCV NS3 protease and has been studied in the context of carbonic anhydrase inhibition. The target compound's balanced LogP (2.09) and molecular weight (307.33 g/mol) place it within favorable drug-like property space, making it a suitable starting point for lead optimization campaigns targeting sulfonamide-binding enzymes.

Chemical Biology Probe Development Requiring Dual Reactive Handles

For programs requiring bioconjugation or probe molecule assembly, the target compound offers two chemically distinct attachment points: the aniline for bioorthogonal coupling (e.g., diazonium chemistry, NHS-ester formation) and the nitro group as a latent amine for subsequent functionalization. This dual-handle architecture is absent in singly-functionalized analogs, reducing the need for protecting group strategies and streamlining probe synthesis workflows .

Quote Request

Request a Quote for N-(4-aminophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.